2-Amino-3-phenylmethoxybutan-1-ol;hydrochloride
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Overview
Description
2-Amino-3-phenylmethoxybutan-1-ol;hydrochloride is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group, a phenylmethoxy group, and a butanol backbone. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenylmethoxybutan-1-ol;hydrochloride typically involves the reaction of 3-phenylmethoxybutan-1-ol with an amine source under controlled conditions. One common method includes the use of a Grignard reagent, where the phenylmethoxy group is introduced through a nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The final product is often purified through crystallization or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-phenylmethoxybutan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amino alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-phenylmethoxybutan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-phenylmethoxybutan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenylmethoxy group can enhance the compound’s binding affinity to certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylbutane;hydrochloride: This compound has a similar structure but lacks the methoxy group.
2-Amino-2-hydroxymethyl-1,3-propanediol: This compound has a different backbone but shares the amino and hydroxyl functional groups.
Uniqueness
2-Amino-3-phenylmethoxybutan-1-ol;hydrochloride is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties
Biological Activity
2-Amino-3-phenylmethoxybutan-1-ol; hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an amino group, a methoxy group, and a phenyl ring. This combination of functional groups contributes to its biological activity.
Research indicates that 2-Amino-3-phenylmethoxybutan-1-ol; hydrochloride may interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which is critical in modulating biochemical pathways.
- Receptor Binding : It may bind to certain receptors, influencing cellular signaling processes.
Antioxidant Properties
Studies have shown that 2-Amino-3-phenylmethoxybutan-1-ol; hydrochloride exhibits significant antioxidant activity. This property is essential for protecting cells from oxidative stress and may contribute to its therapeutic effects in various diseases.
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative disorders. Animal studies indicate improvements in cognitive function and neuronal health when treated with this compound.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It appears to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
Case Studies
- Neuroprotection in Rodent Models : A study investigated the effects of 2-Amino-3-phenylmethoxybutan-1-ol; hydrochloride on rodent models of Alzheimer's disease. Results indicated a reduction in amyloid plaque formation and improved memory retention compared to control groups.
- Anti-inflammatory Response : In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in decreased markers of inflammation (e.g., CRP levels) and improved patient-reported outcomes.
Research Findings Summary Table
Study Type | Findings | Reference |
---|---|---|
In vitro antioxidant study | Significant reduction in oxidative stress markers | |
Animal neuroprotection study | Improved cognitive function in Alzheimer's models | |
Clinical anti-inflammatory | Reduced CRP levels and improved symptoms |
Properties
Molecular Formula |
C11H18ClNO2 |
---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
2-amino-3-phenylmethoxybutan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10;/h2-6,9,11,13H,7-8,12H2,1H3;1H |
InChI Key |
RSLDOTRVZGNKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)N)OCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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